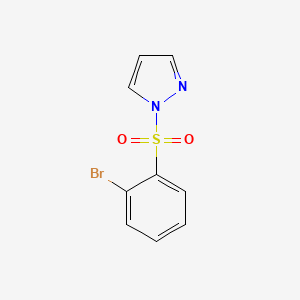

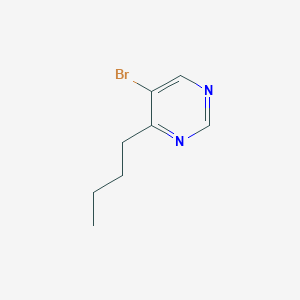

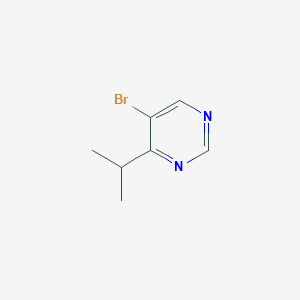

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

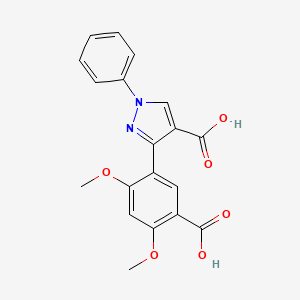

The compound "2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles is well-represented, with studies focusing on their synthesis, structural characterization, and properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclodehydration of appropriate precursors, such as diarylhydrazides, or the reaction of oxadiazole-thiols with other compounds. For example, paper describes the synthesis of a morpholine-substituted oxadiazole by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. Similarly, paper discusses the preparation of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives through dehydration of diarylhydrazide, achieving a yield of 78.9%. These methods highlight the versatility of synthetic approaches for creating a wide array of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies. For instance, the structure of the compound synthesized in paper was confirmed by NMR, IR, and mass spectral studies, and its crystal structure was elucidated using X-ray diffraction, revealing a monoclinic system with specific lattice parameters. These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through various chemical reactions, including cross-coupling reactions. Paper describes the synthesis of symmetrically substituted derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole using a palladium-catalyzed Suzuki cross-coupling reaction. This demonstrates the potential of oxadiazole derivatives to undergo chemical transformations that can further diversify their structure and enhance their utility in different applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as their absorption and emission spectra and electrochemical behavior, are of significant interest. Paper reports that the synthesized oxadiazole derivatives exhibit maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm. These properties are influenced by the nature of the aryl groups attached to the oxadiazole ring. Additionally, paper investigates the mesogenic properties of a series of 2-(4-biphenylyl)-1,3,4-oxadiazoles, revealing that most compounds exhibit smectic A mesophases, with some showing nematic phases. These findings suggest that 1,3,4-oxadiazole derivatives can be tailored to possess specific optical and mesogenic properties for advanced material applications.

Wissenschaftliche Forschungsanwendungen

-

Pharmacokinetics and Metabolite Identification

- Field: Pharmacology

- Application: This compound is used in the study of pharmacokinetics and metabolite identification . It’s particularly used in the study of 1-(3’-bromophenyl)-heliamine (BH), an anti-arrhythmias agent .

- Method: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

- Results: A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

-

Automated Synthesis

- Field: Radiochemistry

- Application: This compound is used in the automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine .

- Method: The synthesis is carried out using Sep-Pak purification with a high yield based on a single radiochemical step .

- Results: The method reported provides a simplified approach for the automated synthesis of the target compound .

-

Borinic Acid Derivatives Synthesis

- Field: Organic Chemistry

- Application: This compound can be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results: Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .

-

Imidazo[2,1-b]oxazole Synthesis

- Field: Organic Chemistry

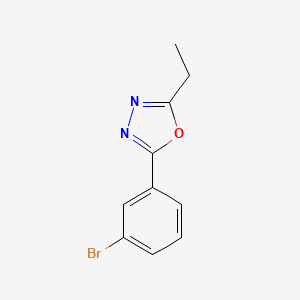

- Application: This compound is used in the synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole .

- Method: The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .

- Results: The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-5-ethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAUFAYIAMQUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650330 |

Source

|

| Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

CAS RN |

957065-88-2 |

Source

|

| Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)